molecular formula C11H18N2O4S B11464954 methyl 5-[(3aS,4R,6aS)-3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate

methyl 5-[(3aS,4R,6aS)-3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate

Cat. No.: B11464954
M. Wt: 274.34 g/mol
InChI Key: IPJBYSCSCXDDEE-XLDPMVHQSA-N
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Description

METHYL 5-{3A-HYDROXY-2-OXO-HEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL}PENTANOATE is an organic compound belonging to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of METHYL 5-{3A-HYDROXY-2-OXO-HEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL}PENTANOATE typically involves the reaction of biotin with methyl iodide under basic conditions . This reaction results in the formation of the methyl ester derivative of biotin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{3A-HYDROXY-2-OXO-HEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL}PENTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 5-{3A-HYDROXY-2-OXO-HEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL}PENTANOATE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes through its biotin moiety, facilitating various biochemical processes . The pathways involved include biotin-dependent carboxylation reactions, which are essential for fatty acid synthesis and amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{3A-HYDROXY-2-OXO-HEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL}PENTANOATE is unique due to its specific ester functional group, which provides distinct reactivity and solubility properties compared to other biotin derivatives. This makes it particularly useful in applications requiring specific chemical modifications or solubility characteristics.

Properties

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

methyl 5-[(3aS,4R,6aS)-3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C11H18N2O4S/c1-17-9(14)5-3-2-4-8-11(16)7(6-18-8)12-10(15)13-11/h7-8,16H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,11+/m1/s1

InChI Key

IPJBYSCSCXDDEE-XLDPMVHQSA-N

Isomeric SMILES

COC(=O)CCCC[C@@H]1[C@]2([C@@H](CS1)NC(=O)N2)O

Canonical SMILES

COC(=O)CCCCC1C2(C(CS1)NC(=O)N2)O

Origin of Product

United States

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